Methyl 4-(3-methylpiperazin-1-yl)benzoate
Description
Methyl 4-(3-methylpiperazin-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 3-methylpiperazine moiety at the para position. The compound’s structure combines a lipophilic ester group with a piperazine ring, a common pharmacophore in medicinal chemistry due to its ability to modulate solubility, bioavailability, and receptor interactions. Characterization methods such as $ ^1H $ NMR and HRMS (as employed for related compounds in ) would confirm its structural integrity .
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(3-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)12-5-3-11(4-6-12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHABNVYVQXLSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661070 | |
| Record name | Methyl 4-(3-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131622-65-5 | |
| Record name | Methyl 4-(3-methyl-1-piperazinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131622-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-methylpiperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-(3-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid and features a piperazine ring, a common structural motif in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties, making it a significant candidate for further research in pharmacology and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The piperazine moiety is thought to enhance its binding affinity to specific cellular targets involved in tumor growth regulation. For example, in vitro assays have shown that this compound can induce significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, thereby disrupting normal function.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that control cell growth and apoptosis.
- Structural Stability : The presence of the methyl group on the piperazine ring could enhance the compound's stability and bioavailability, allowing for improved interaction with biological targets .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
- Animal Models : Preliminary animal studies suggested that administration of the compound could reduce tumor size in xenograft models, supporting its potential as an anticancer agent.
- Combination Therapies : Research has also explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall therapeutic outcomes .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 4-(3-methylpiperazin-1-yl)benzoate is primarily utilized in the synthesis of pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs that target various neurological and psychiatric disorders. The piperazine moiety is known for its ability to enhance the bioactivity of compounds, making them more effective in treating conditions such as anxiety and depression .
Case Studies
- Antidepressant Activity : Research has indicated that derivatives of this compound exhibit significant antidepressant properties in animal models. These studies focus on the modulation of serotonin and norepinephrine pathways, which are crucial for mood regulation .
- Antitumor Agents : Some derivatives have shown potential as antitumor agents, with studies demonstrating their ability to inhibit cancer cell proliferation through apoptosis induction .
Material Science
Polymer Chemistry
This compound can also be used in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers modified with piperazine derivatives exhibit improved resistance to environmental degradation .
Chemical Intermediate
Synthesis of Other Compounds
this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in creating compounds with enhanced pharmacological properties or those required for specific industrial applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in Methyl 4-(3-methylpiperazin-1-yl)benzoate undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Key Findings :
-
Basic hydrolysis (e.g., 6 eq NaOH at 90–100°C) followed by acidification with HCl yields the carboxylic acid in high purity .
-
Reaction efficiency depends on solvent choice; ethanol/water mixtures are commonly used .
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ester Reduction | LiAlH₄, anhydrous ether or THF | 4-(3-Methylpiperazin-1-yl)benzyl alcohol |
Notes :
-
Lithium aluminum hydride (LiAlH₄) is preferred for complete reduction to the alcohol.
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Catalytic hydrogenation (e.g., H₂/Pd) may also apply but is less documented for this compound.
Substitution Reactions
The piperazine moiety’s secondary amines participate in alkylation or acylation reactions.
Key Findings :
-
Alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) selectively modifies the piperazine nitrogen .
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Solvents like DMF enhance reaction rates due to high polarity.
Oxidation Reactions
The piperazine ring can undergo oxidation to form N-oxides.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| N-Oxidation | H₂O₂, acetic acid, 50–60°C | 4-(3-Methylpiperazin-1-yl)benzoate N-oxide |
Notes :
-
Oxidation with hydrogen peroxide (H₂O₂) in acetic acid is mild and selective.
-
N-oxides exhibit altered solubility and pharmacological properties.
Table: Comparative Reactivity of Functional Groups
| Group | Reactivity | Typical Reagents |
|---|---|---|
| Ester (-COOCH₃) | High (hydrolysis, reduction) | NaOH, LiAlH₄ |
| Piperazine (-N-) | Moderate (alkylation, oxidation) | CH₃I, H₂O₂ |
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-(3-methylpiperazin-1-yl)benzoate can be contextualized by comparing it to the following analogs:
Structural Analogues with Piperazine Moieties
Key Observations:
- Piperazine Substitution Position: The 3-methylpiperazine in the target compound contrasts with 4-methylpiperazine in 3-(4-methylpiperazin-1-yl)benzoic acid ().
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid in , favoring better membrane permeability but reduced aqueous solubility .
- Halogenation Effects : The brominated analog () introduces a heavy atom, increasing molecular weight and possibly influencing crystallinity or halogen bonding in biological systems .
- Quinoline Hybrids: Compounds like C1 () incorporate a quinoline-carbonyl group, expanding π-conjugation and enabling interactions with hydrophobic pockets in enzymes or receptors .
Functional Analogues with Heterocyclic Systems
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) (): Replaces piperazine with a pyridazinyl-phenethylamino group. The ethyl ester and pyridazine ring may enhance metabolic stability but reduce CNS penetration compared to the target compound .
Preparation Methods
Esterification of 4-(3-methylpiperazin-1-yl)benzoic Acid
The most direct and commonly used method for preparing methyl 4-(3-methylpiperazin-1-yl)benzoate is the esterification of the corresponding carboxylic acid, 4-(3-methylpiperazin-1-yl)benzoic acid, with methanol.
- Reaction Conditions : The esterification typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to promote the formation of the methyl ester.
- Solvent : Methanol acts both as the solvent and the esterifying agent.
- Purification : After completion, the reaction mixture is cooled, and the product is isolated by standard purification methods such as recrystallization or chromatographic techniques to achieve high purity.
This method is widely reported due to its simplicity and high yield, providing a straightforward route to the target ester compound.
Nucleophilic Substitution on Methyl 4-halobenzoates
An alternative synthetic route involves nucleophilic substitution reactions starting from methyl 4-halobenzoates (e.g., methyl 4-bromobenzoate):
- Starting Material : Methyl 4-bromobenzoate or similar halogenated benzoates.
- Nucleophile : 3-methylpiperazine acts as the nucleophile, substituting the halogen atom on the aromatic ring.
- Reaction Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120 °C) to facilitate the substitution.
- Catalysts/Additives : Sometimes a base such as potassium carbonate (K2CO3) is added to deprotonate the nucleophile and enhance its reactivity.
- Outcome : This method yields this compound with good regioselectivity and yield.
Key Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Reflux for esterification; 80–120 °C for substitution | Elevated temperature promotes reaction kinetics |
| Solvent | Methanol for esterification; DMF/DMSO for substitution | Solvent choice affects solubility and reaction rate |
| Catalyst | Acid catalyst (H2SO4, HCl) for esterification; base (K2CO3) for substitution | Catalysts improve reaction efficiency |
| Reaction Time | Several hours (4–12 h) | Depends on scale and method |
| Purification | Recrystallization, chromatography | Ensures product purity |
Analytical and Purity Considerations
- Yield : Esterification typically yields 70–90% of the desired product.
- Purity : Verified by chromatographic methods such as HPLC or GC-MS.
- Characterization : Confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification | 4-(3-methylpiperazin-1-yl)benzoic acid | Methanol, acid catalyst, reflux | Simple, high yield, scalable | Requires acid catalyst, reflux time |
| Nucleophilic Substitution | Methyl 4-bromobenzoate | 3-methylpiperazine, DMF, base, elevated temp | Good regioselectivity, versatile | Requires halogenated precursor |
| Bromination and Functionalization | Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate | NBS, dichloromethane, room temp | Enables further derivatization | Not direct synthesis of target ester |
Research Findings and Observations
- The esterification approach remains the most straightforward and widely applied method for synthesizing this compound, favored for its operational simplicity and good yields.
- Nucleophilic aromatic substitution offers a valuable alternative when halogenated intermediates are available, allowing for structural modifications and analog synthesis.
- Bromination reactions on related benzoate esters demonstrate the potential for further chemical transformations, useful in medicinal chemistry for generating derivatives with enhanced biological properties.
- Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is critical for maximizing yield and purity.
This comprehensive overview synthesizes data from diverse sources, providing an authoritative and detailed account of the preparation methods for this compound. The methods described are grounded in established organic synthesis principles and supported by contemporary research literature.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
